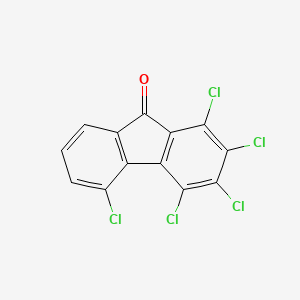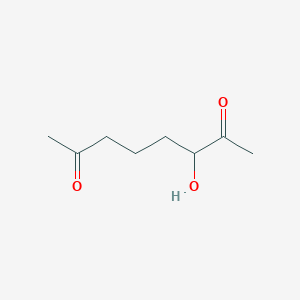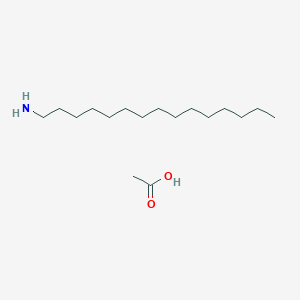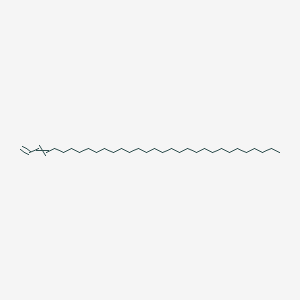
1,2,3,4,5-Pentachloro-9H-fluoren-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4,5-Pentachloro-9H-fluoren-9-one is a chlorinated derivative of fluorenone, an aromatic ketone This compound is characterized by the presence of five chlorine atoms attached to the fluorenone structure, which significantly alters its chemical properties and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2,3,4,5-Pentachloro-9H-fluoren-9-one can be synthesized through the chlorination of fluorenone. The process typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions. The reaction is carried out at elevated temperatures to ensure complete chlorination of the fluorenone molecule.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to optimize yield and purity. The chlorination reaction is carefully controlled to prevent over-chlorination and formation of unwanted by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1,2,3,4,5-Pentachloro-9H-fluoren-9-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The ketone group can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can undergo oxidation to form more complex chlorinated aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a suitable solvent.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution Reactions: Formation of various substituted fluorenones.
Reduction Reactions: Formation of 1,2,3,4,5-Pentachloro-9H-fluoren-9-ol.
Oxidation Reactions: Formation of higher chlorinated aromatic compounds.
Aplicaciones Científicas De Investigación
1,2,3,4,5-Pentachloro-9H-fluoren-9-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other chlorinated aromatic compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly in the area of anticancer research.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 1,2,3,4,5-Pentachloro-9H-fluoren-9-one involves its interaction with various molecular targets and pathways. The compound’s chlorinated structure allows it to interact with enzymes and proteins, potentially inhibiting their activity. This inhibition can lead to various biological effects, including cytotoxicity and apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to disrupt cellular processes makes it a promising candidate for further research.
Comparación Con Compuestos Similares
Fluorenone: The parent compound, which lacks the chlorine atoms.
1,2,3,4,5,6,7,8-Octachloro-9H-fluoren-9-one: A more heavily chlorinated derivative.
Dibenzofuran: A structurally related compound with different chemical properties.
Uniqueness: 1,2,3,4,5-Pentachloro-9H-fluoren-9-one is unique due to its specific pattern of chlorination, which imparts distinct chemical and biological properties. Compared to fluorenone, the presence of five chlorine atoms significantly enhances its reactivity and potential applications. Its intermediate level of chlorination also makes it more versatile than the more heavily chlorinated derivatives, allowing for a broader range of chemical modifications and applications.
Propiedades
Número CAS |
90077-77-3 |
|---|---|
Fórmula molecular |
C13H3Cl5O |
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
1,2,3,4,5-pentachlorofluoren-9-one |
InChI |
InChI=1S/C13H3Cl5O/c14-5-3-1-2-4-6(5)7-8(13(4)19)10(16)12(18)11(17)9(7)15/h1-3H |
Clave InChI |
STPQKYBYAMCAQZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)Cl)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl [1-(2,5-dimethoxyphenyl)-1-oxobutan-2-yl]propanedioate](/img/structure/B14364839.png)
![4-[(2-Methylacryloyl)oxy]butyl 4-formylbenzoate](/img/structure/B14364845.png)
![3-[2-(5-Methylthiophen-2-yl)ethyl]-5-phenyl-1,3-oxazolidine-2,4-dione](/img/structure/B14364850.png)
![1,1'-(Propane-1,3-diyl)bis[5-(4-methoxyphenyl)-1H-1,2,3-triazole]](/img/structure/B14364857.png)

![1,1-Dimethyl-4-[3-(1-methylpiperidin-4-yl)propyl]piperidin-1-ium](/img/structure/B14364869.png)
![1,3-Bis[3-(trimethoxysilyl)propyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B14364875.png)






![2-Methoxy-4-[(2-methoxy-4-methylphenoxy)methyl]phenol](/img/structure/B14364904.png)
